molecular formula C7H17NO3 B150304 Tris(hydroxyethyl)aminomethane CAS No. 125361-02-6

Tris(hydroxyethyl)aminomethane

Cat. No. B150304
CAS RN: 125361-02-6
M. Wt: 163.21 g/mol
InChI Key: GKODZWOPPOTFGA-UHFFFAOYSA-N
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Description

Tris(Hydroxyethyl)Aminomethane, also known as Tromethamine, is an organic compound with the molecular formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. The compound is known for its ability to maintain a stable pH in solutions, making it essential in various laboratory and industrial applications .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(Hydroxyethyl)Aminomethane is typically synthesized through a two-step process:

Industrial Production Methods

In industrial settings, the synthesis involves the use of paraformaldehyde and nitromethane in an alcohol medium, followed by hydrogenation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tris(Hydroxyethyl)Aminomethane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

Tris(Hydroxyethyl)Aminomethane acts as a buffer by maintaining the pH of solutions within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. The compound also interacts with enzyme systems and can affect ion distribution across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Tris(Hydroxymethyl)Aminomethane Hydrochloride
  • Tris(Hydroxymethyl)Aminomethane Acetate
  • Trometamol

Uniqueness

Tris(Hydroxyethyl)Aminomethane is unique due to its high buffering capacity and stability across a wide range of temperatures and pH levels. Its ability to form complexes with metal ions and its use in both biochemical and industrial applications further distinguish it from similar compounds .

properties

CAS RN

125361-02-6

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-amino-3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2

InChI Key

GKODZWOPPOTFGA-UHFFFAOYSA-N

SMILES

C(CO)C(CCO)(CCO)N

Canonical SMILES

C(CO)C(CCO)(CCO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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